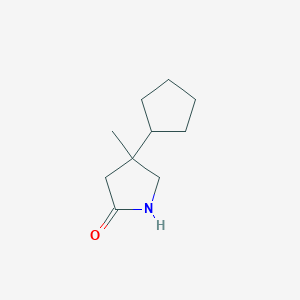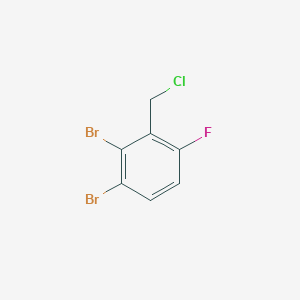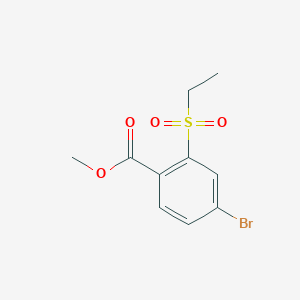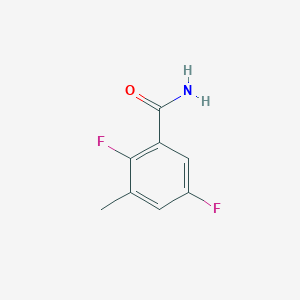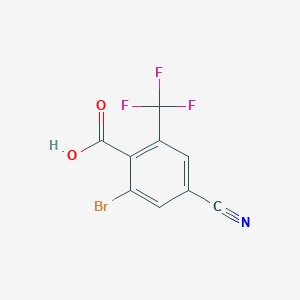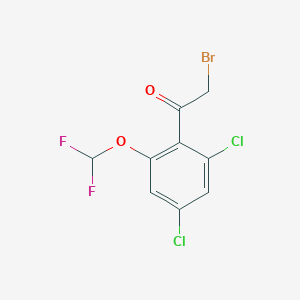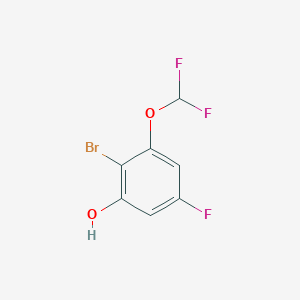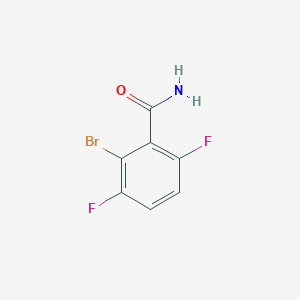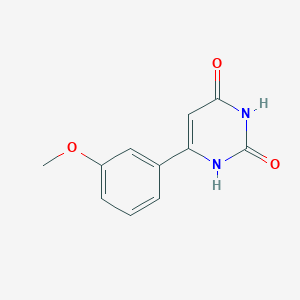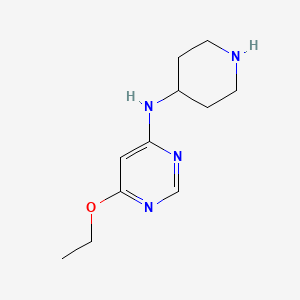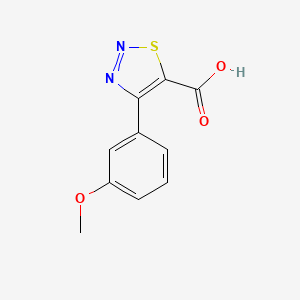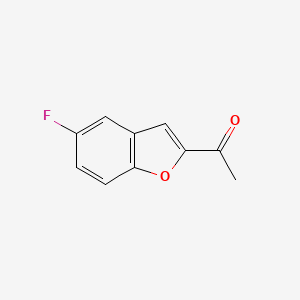
1-(5-Fluorobenzofuran-2-yl)ethanone
Overview
Description
1-(5-Fluorobenzofuran-2-yl)ethanone is a fluorinated benzofuran derivative characterized by the presence of a fluorine atom at the 5-position of the benzofuran ring. Benzofurans are a class of heterocyclic aromatic organic compounds, and their derivatives are known for their diverse biological activities and applications in various fields of science and industry.
Mechanism of Action
Mode of Action
It is known that benzofuran derivatives can have various biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Biochemical Pathways
Benzofuran compounds are known to interact with various biochemical pathways, influencing a broad range of clinical uses .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of 1-(5-Fluorobenzofuran-2-yl)ethanone is currently unknown .
Result of Action
Benzofuran derivatives are known to exhibit a wide range of biological activities, suggesting that this compound may have similar effects .
Action Environment
Factors such as temperature, pH, and the presence of other substances could potentially affect the action of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Fluorobenzofuran-2-yl)ethanone can be synthesized through several synthetic routes. One common method involves the cyclization of 5-fluorobenzofuran-2-carboxylic acid with ethanone under acidic conditions. Another approach is the Friedel-Crafts acylation of 5-fluorobenzofuran-2-carboxylic acid with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor type depends on factors such as production volume, cost efficiency, and desired purity of the final product. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Fluorobenzofuran-2-yl)ethanone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂). These reactions typically occur under acidic or neutral conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The major products of oxidation reactions include carboxylic acids and ketones.
Reduction: Reduction reactions typically yield alcohols or amines.
Substitution: Substitution reactions can produce a variety of substituted benzofurans depending on the nucleophile used.
Scientific Research Applications
1-(5-Fluorobenzofuran-2-yl)ethanone has found applications in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1-(5-bromobenzofuran-2-yl)ethanone
1-(5-chlorobenzofuran-2-yl)ethanone
1-(5-iodobenzofuran-2-yl)ethanone
Properties
IUPAC Name |
1-(5-fluoro-1-benzofuran-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO2/c1-6(12)10-5-7-4-8(11)2-3-9(7)13-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVMFXJYIBBFJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(O1)C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


